molecular formula C24H23BrO2 B2719316 Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- CAS No. 147323-02-2

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Cat. No.: B2719316
CAS No.: 147323-02-2
M. Wt: 423.35
InChI Key: CJOZMESSODTFHQ-UHFFFAOYSA-N
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Description

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is an organic compound with the molecular formula C24H23BrO2 and a molecular weight of 423.35 g/mol. This compound is characterized by the presence of a phenol group substituted with a 2-bromoethoxyphenyl and a phenylbutenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- typically involves the reaction of 4-(2-bromoethoxy)benzene with 1-phenyl-2-buten-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.

    Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- can be compared with other similar compounds such as:

  • Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]
  • Phenol, 4-[1-[4-(2-fluoroethoxy)phenyl]-2-phenyl-1-buten-1-yl]
  • Phenol, 4-[1-[4-(2-iodoethoxy)phenyl]-2-phenyl-1-buten-1-yl]

These compounds share similar structures but differ in the halogen substituent on the ethoxy group. The uniqueness of Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- lies in its specific bromine substitution, which can influence its reactivity and biological activity .

Properties

IUPAC Name

4-[(E)-1-[4-(2-bromoethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZMESSODTFHQ-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCBr)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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